

An In-depth Technical Guide to Iodonium Salt Nomenclature and IUPAC Conventions

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature of **iodonium** salts according to the International Union of Pure and Applied Chemistry (IUPAC) conventions. It also includes a summary of their stability and solubility, alongside detailed experimental protocols for their synthesis.

IUPAC Nomenclature of Iodonium Salts

The systematic naming of **iodonium** salts follows the principles of substitutive nomenclature established by IUPAC. The core of the nomenclature lies in recognizing the cationic nature of the **iodonium** center and the application of specific rules for hypervalent iodine compounds.

The λ (Lambda) Convention

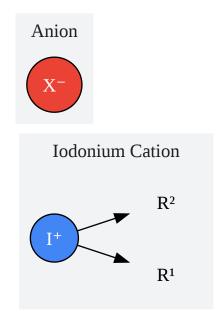
lodonium salts are classified as hypervalent iodine compounds, specifically as λ^3 -iodanes.[1] The λ^n notation indicates a neutral atom of an element in a non-standard valence state 'n'.[1] For **iodonium** salts, the iodine atom is trivalent, hence the λ^3 designation.

The Iodonium Cation

According to IUPAC, cations with the general formula R_2I^+ are named as derivatives of the parent **iodonium** ion, H_2I^+ .[1] The names of the substituent groups (R) are prefixed to "**iodonium**".



General Structure of an **Iodonium** Salt:



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Figure 1. General structure of an iodonium salt.

Step-by-Step Naming Convention

The following steps outline the systematic process for naming **iodonium** salts:

- Identify the Substituents: Determine the names of the two organic groups (R¹ and R²) attached to the iodine atom.
- Alphabetize the Substituents: Arrange the substituent names in alphabetical order.
- Construct the Cation Name: Prefix the alphabetized substituent names to "iodonium".
- Name the Anion: Identify and name the counter-ion (X⁻).
- Combine Cation and Anion Names: The full name of the salt is the name of the cation followed by the name of the anion, separated by a space.

Logical Flow for Naming Iodonium Salts:





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Figure 2. IUPAC naming workflow for iodonium salts.

Examples of IUPAC Nomenclature

For symmetrical salts where both aryl groups are identical, the prefix "di-" is used.

- Structure: (C₆H₅)₂I⁺ CI⁻
- IUPAC Name: Diphenyliodonium chloride

When the aryl groups are different, they are listed alphabetically.[2]

- Structure: (4-CH₃C6H₄)(C6H₅)I⁺ OTf⁻ (where OTf is trifluoromethanesulfonate)
- IUPAC Name: (4-Methylphenyl)(phenyl)iodonium trifluoromethanesulfonate

For cyclic **iodonium** salts, the ring system is named as the parent, and the position of the iodine atom is indicated by a locant. The name is based on the cationic heterocyclic parent. For example, the dibenzo[b,d]iodolium cation.

- Structure: A dibenzo[b,d]iodolium cation with a trifluoromethanesulfonate counter-ion.
- IUPAC Name: Dibenzo[b,d]iodolium trifluoromethanesulfonate[3]

Quantitative Data on Iodonium Salts

The properties of **iodonium** salts, such as their stability and solubility, are significantly influenced by the nature of the counter-ion and the substituents on the aryl rings.

Thermal Stability

The thermal stability of **iodonium** salts is a critical factor for their storage and handling. The decomposition temperature is largely dependent on the counter-ion.



Cation	Counter-ion (Anion)	Melting Point (°C)	Decomposition Onset (°C)
Diphenyliodonium	Triflate (OTf ⁻)	180-181	>181
Diphenyliodonium	Hexafluorophosphate (PF ₆ ⁻)	140-144	>144
Diphenyliodonium	Tetrafluoroborate (BF4 ⁻)	134-136	>136
Diphenyliodonium	Tosylate (OTs ⁻)	158-160	>160
Diphenyliodonium	Chloride (Cl ⁻)	230-232	>232
Diphenyliodonium	Bromide (Br ⁻)	208-210	>210
Diphenyliodonium	lodide (I ⁻)	175-177 (dec.)	175-177
Bis(4- fluorophenyl)iodonium	Triflate (OTf ⁻)	162-164	>164

Table compiled from data in[4].

Solubility

The solubility of **iodonium** salts in organic solvents is highly dependent on the counter-ion. Salts with non-coordinating anions like triflate and hexafluorophosphate tend to be more soluble in common organic solvents than those with halide anions.



Iodonium Salt	Solvent	Solubility (g/100 mL)
Diphenyliodonium chloride	Water	Soluble
Diphenyliodonium chloride	Ethanol	Slightly soluble
Diphenyliodonium chloride	Diethyl ether	Insoluble
Diphenyliodonium triflate	Dichloromethane	Soluble
Diphenyliodonium triflate	Acetonitrile	Soluble
Diphenyliodonium hexafluorophosphate	Dichloromethane	Soluble
Diphenyliodonium hexafluorophosphate	Acetonitrile	Soluble
Diphenyliodonium iodide	Most organic solvents	Sparingly soluble

This table represents a qualitative summary of solubility information. Quantitative data for a wide range of salts is not readily available in a standardized format.

Experimental Protocols

The synthesis of diaryl**iodonium** salts typically involves the oxidation of an iodoarene followed by reaction with an arene or an organometallic reagent.

General One-Pot Synthesis of Symmetrical Diaryliodonium Triflates

This protocol describes a general one-pot synthesis of symmetrical diaryliodonium triflates from elemental iodine.

Reaction Workflow:



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Figure 3. Workflow for one-pot synthesis of symmetrical diaryliodonium triflates.

Materials:

- Iodine (I₂)
- Arene (e.g., benzene, toluene)
- meta-Chloroperbenzoic acid (m-CPBA)
- Trifluoromethanesulfonic acid (TfOH)
- Dichloromethane (CH₂Cl₂)
- Diethyl ether (Et₂O)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask, dissolve iodine (1.0 equiv) and the arene (2.2 equiv) in dichloromethane.
- Cool the mixture to 0 °C in an ice bath.
- Add m-CPBA (2.2 equiv) portion-wise to the stirred solution.
- Slowly add trifluoromethanesulfonic acid (2.0 equiv) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Quench the reaction by adding saturated aqueous NaHCO3.
- Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine.



- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Precipitate the product by adding diethyl ether.
- Collect the solid product by filtration and dry under vacuum.

Synthesis of an Unsymmetrical Diaryliodonium Salt: (4-Methylphenyl)(phenyl)iodonium Trifluoromethanesulfonate

This protocol details the synthesis of an unsymmetrical diaryliodonium salt.[5]

Materials:

- 4-lodotoluene
- Benzene
- meta-Chloroperbenzoic acid (m-CPBA)
- Trifluoromethanesulfonic acid (TfOH)
- Dichloromethane (CH₂Cl₂)
- Diethyl ether (Et₂O)

Procedure:

- Dissolve 4-iodotoluene (1.0 equiv) and m-CPBA (1.1 equiv) in dichloromethane.
- Cool the solution to 0 °C and add trifluoromethanesulfonic acid (2.0 equiv) dropwise.
- Stir the mixture at 0 °C for 30 minutes to allow for pre-oxidation.
- Add benzene (1.5 equiv) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for an additional 2 hours.

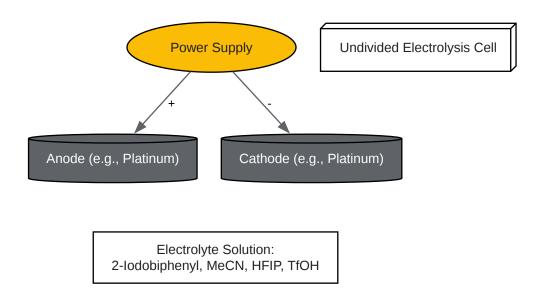


- Concentrate the reaction mixture under reduced pressure.
- Add diethyl ether to the residue to precipitate the product.
- Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Electrochemical Synthesis of a Cyclic Diaryliodonium Salt: Dibenzo[b,d]iodolium Trifluoromethanesulfonate

This method provides an electrochemical approach for the synthesis of a cyclic diaryliodonium salt.[3]

Experimental Setup:



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Figure 4. Electrochemical synthesis setup.

Materials:

- 2-Iodobiphenyl
- Acetonitrile (MeCN)
- 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)



- Trifluoromethanesulfonic acid (TfOH)
- Platinum electrodes

Procedure:

- Set up an undivided electrolysis cell with two platinum electrodes.
- Prepare the electrolyte solution by dissolving 2-iodobiphenyl in a mixture of acetonitrile and hexafluoro-2-propanol containing trifluoromethanesulfonic acid.
- Apply a constant current to the cell.
- Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, work up the reaction mixture to isolate the dibenzo[b,d]iodolium trifluoromethanesulfonate product.[3]

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